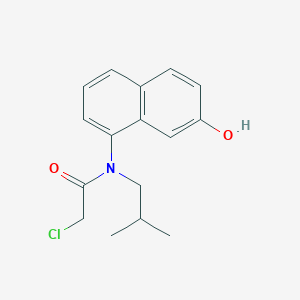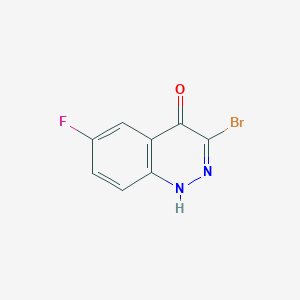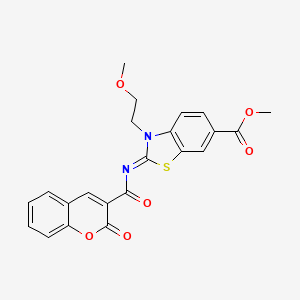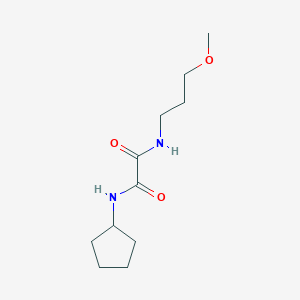
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, the compound is banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug.
Mecanismo De Acción
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ promotes the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces the expression of genes involved in inflammation and oxidative stress. These effects lead to improved endurance, increased energy production, and reduced risk of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has several advantages and limitations for lab experiments. Its ability to improve endurance and performance makes it a valuable tool for studying exercise physiology and metabolism. However, its potential side effects and banned status in sports make it difficult to conduct research in human subjects.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its effects on muscle growth and recovery. Additionally, further research is needed to determine the long-term safety and efficacy of the compound.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide involves several steps, including the reaction of 2-chloroacetyl chloride with 7-hydroxy-1-naphthaldehyde to form a naphthylidene acetate intermediate. This intermediate is then reacted with isobutylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Propiedades
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(2)10-18(16(20)9-17)15-5-3-4-12-6-7-13(19)8-14(12)15/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWYYCVJOPXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2712967.png)
![tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2712968.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)
![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712974.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)


![1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2712980.png)
